molecular formula C13H7ClN2O3 B15174888 Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- CAS No. 99902-77-9

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro-

Cat. No.: B15174888
CAS No.: 99902-77-9
M. Wt: 274.66 g/mol
InChI Key: OVUDUJKNHDOXEX-UHFFFAOYSA-N
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Description

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is an organic compound with the molecular formula C13H8ClNO3 It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-chlorophenoxy group and a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- typically involves the nitration of 2-(2-chlorophenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of phenol to obtain 2-chlorophenol, followed by its reaction with benzonitrile to form 2-(2-chlorophenoxy)benzonitrile. The final step involves the nitration of the intermediate to produce the target compound.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chlorine atom in the 2-chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzonitrile derivatives.

    Reduction: Formation of aminobenzonitrile derivatives.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzonitrile, 2-(2-chlorophenoxy)-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)benzonitrile
  • 4-(2-Chlorophenoxy)benzonitrile
  • 2-(2-Fluorophenoxy)benzonitrile

Uniqueness

Benzonitrile, 2-(2-chlorophenoxy)-5-nitro- is unique due to the presence of both a nitro group and a 2-chlorophenoxy group on the benzonitrile core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

99902-77-9

Molecular Formula

C13H7ClN2O3

Molecular Weight

274.66 g/mol

IUPAC Name

2-(2-chlorophenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C13H7ClN2O3/c14-11-3-1-2-4-13(11)19-12-6-5-10(16(17)18)7-9(12)8-15/h1-7H

InChI Key

OVUDUJKNHDOXEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N)Cl

Origin of Product

United States

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